(S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine, also known as (S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride, is a chiral amine compound with the molecular formula and a molecular weight of approximately 189.18 g/mol. Its structure features a difluoromethyl group attached to a phenyl ring that also contains a fluorine substituent, making it a fluorinated aromatic compound. The compound is often used in pharmaceutical research due to its potential biological activities and unique chemical properties .
Research indicates that (S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine may exhibit significant biological activity, particularly in the context of drug development. The difluoromethyl and fluorophenyl groups can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties. Preliminary studies suggest its potential role as an inhibitor of certain biological pathways, although specific mechanisms of action require further investigation .
Several methods exist for synthesizing (S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine:
(S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine has potential applications in various fields:
Interaction studies are crucial for understanding how (S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine interacts with biological targets. These studies typically involve:
Several compounds share structural similarities with (S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine | Contains similar difluoromethyl and fluorophenyl groups | Enantiomeric form; may exhibit different biological activity |
| 2-Fluoro-N,N-dimethylbenzeneethanamine | Lacks difluoromethyl group | Simpler structure; less lipophilic |
| 3,4-Difluoro-N-methylphenethylamine | Contains two fluorine atoms on different positions | Different fluorination pattern; potential for varied receptor interactions |
This comparison illustrates how (S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine stands out due to its specific combination of functional groups and stereochemistry, which may influence its reactivity and biological properties uniquely.
The systematic IUPAC name for this compound is (1S)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine, which unambiguously defines its molecular architecture. The numbering of the phenyl ring begins at the ethanamine-bearing carbon (position 1), with fluorine substituents at position 2 and a difluoromethyl group at position 3. The stereocenter at the ethanamine moiety is specified by the (S) configuration, distinguishing it from its (R)-enantiomer.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀F₃N |
| Molecular Weight | 189.18 g/mol |
| SMILES Notation | CC@@HN |
| InChI Key | QDCZKSVDMXYQHR-RXMQYKEDSA-N |
The three-dimensional structure features a planar aromatic ring with substituents arranged in an ortho relationship (positions 2 and 3), creating significant steric hindrance. The difluoromethyl group (-CF₂H) introduces both electronegativity and lipophilicity, while the fluorine at position 2 directs electronic effects across the ring system.
The synthesis of fluorinated aromatic amines traces its origins to advancements in organofluorine chemistry during the mid-20th century. Early work focused on monofluorinated analogs, but the introduction of difluoromethyl groups emerged as a key innovation in the 1990s to modulate compound polarity and metabolic stability.
For (S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine specifically, synthetic routes evolved from racemic mixtures to stereocontrolled processes. The compound first appeared in patent literature circa 2015 as an intermediate in kinase inhibitor development, with optimized synthetic protocols published in 2019.
Chiral aromatic amines occupy a critical niche in medicinal chemistry due to their ability to interact enantioselectively with biological targets. The structural features of (S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine place it in a distinct region of this chemical space:
The compound exhibits higher lipophilicity (logP = 2.34) compared to less fluorinated analogs due to the difluoromethyl group's -I effect and hydrophobic character. Despite this, the polar amine group maintains water solubility at physiologically relevant pH levels. The fluorine atoms create a strong dipole moment (calculated μ = 2.1 D) that influences crystal packing and intermolecular interactions.
The synthesis of this compound presents moderate complexity (Synthetic Accessibility Score = 5.8/10) due to:
Modern routes employ palladium-catalyzed asymmetric hydrogenation of corresponding imines, achieving enantiomeric excess >98%. Alternative approaches utilize chiral auxiliaries or enzymatic resolution, though these methods generally yield lower throughput.